N-((4-benzyl-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide
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Overview
Description
N-{[4-BENZYL-5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE is a complex organic compound that features a variety of functional groups, including a triazole ring, a pyrazole ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-BENZYL-5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne.
Attachment of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction using benzyl chloride and a suitable base.
Formation of the Nitrobenzamide Moiety: The nitrobenzamide moiety can be synthesized through the nitration of a benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl group.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include halogenating agents for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the sulfanyl group.
Reduction: Amino derivatives of the nitrobenzamide moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biology
Enzyme Inhibition: The compound can be used as an inhibitor of specific enzymes due to its complex structure.
Drug Development: The compound can be used as a lead compound in the development of new pharmaceuticals.
Medicine
Anticancer Activity: The compound has potential anticancer activity due to its ability to interact with specific molecular targets.
Antimicrobial Activity: The compound has potential antimicrobial activity against a variety of pathogens.
Industry
Polymer Synthesis: The compound can be used in the synthesis of novel polymers with unique properties.
Coatings: The compound can be used in the development of advanced coatings with enhanced durability and resistance.
Mechanism of Action
The mechanism of action of N-{[4-BENZYL-5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-{[4-BENZYL-5-({2-[5-(4-CHLOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE
- **N-{[4-BENZYL-5-({2-[5-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE
Uniqueness
The uniqueness of N-{[4-BENZYL-5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s binding affinity to certain molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C33H28FN7O4S2 |
---|---|
Molecular Weight |
669.8 g/mol |
IUPAC Name |
N-[[4-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C33H28FN7O4S2/c1-21-25(9-5-10-27(21)41(44)45)32(43)35-18-30-36-37-33(39(30)19-22-7-3-2-4-8-22)47-20-31(42)40-28(23-12-14-24(34)15-13-23)17-26(38-40)29-11-6-16-46-29/h2-16,28H,17-20H2,1H3,(H,35,43) |
InChI Key |
GGMPBHBEGVVMIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(N2CC3=CC=CC=C3)SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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